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Compound of Interest

Compound Name: 4,6-Dichloropyridine-2-carbonitrile

Cat. No.: B2679647

4,6-Dichloropyrimidine-2-carbonitrile is a trifunctional heterocyclic compound that has garnered
substantial interest among researchers in drug development and materials science. Its
structure, featuring a pyrimidine core functionalized with two reactive chlorine atoms at the C4
and C6 positions and a nitrile group at the C2 position, makes it an exceptionally versatile
synthetic intermediate.[6]

The electron-deficient nature of the pyrimidine ring, further amplified by the inductive effect of
the chlorine and nitrile substituents, renders the C4 and C6 positions highly susceptible to
nucleophilic aromatic substitution (SNAr). This reactivity allows for the controlled, sequential, or
simultaneous introduction of a wide variety of functional groups, enabling the rapid generation
of diverse molecular libraries. This capability is paramount in modern drug discovery, where the
exploration of chemical space around a core scaffold is a key strategy for identifying novel
therapeutic agents, particularly kinase inhibitors.

Synthesis and Physicochemical Properties

While a direct, single-step synthesis for 4,6-Dichloropyrimidine-2-carbonitrile is not extensively
documented, its preparation can be logically derived from established methodologies for
related pyrimidine compounds. A plausible and efficient route starts from more readily available
precursors like 4,6-dichloro-2-(methylthio)pyrimidine, involving a sequence of nucleophilic
substitution and oxidation reactions.[6]

Logical Synthetic Pathway
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A multi-step synthesis can be envisioned, beginning with the displacement of the chloro
groups, followed by modification of the C2 substituent, and concluding with re-chlorination. A
key transformation is the introduction of the nitrile group, which can be achieved by displacing
a suitable leaving group, such as a methylsulfone, with a cyanide salt.[6]
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Caption: Plausible synthetic pathway to 4,6-Dichloropyrimidine-2-carbonitrile.
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Physicochemical & Spectroscopic Data

The structural features of 4,6-Dichloropyrimidine-2-carbonitrile can be confirmed through

various analytical techniques.

Property Value Source

CAS Number 1451391-83-5 [2]

Molecular Formula CsHCIz2Ns [2]

Molecular Weight 173.99 g/mol [2]
4,6-dichloropyrimidine-2-

IUPAC Name L [2]
carbonitrile

SMILES C1=C(N=C(N=C1CIl)C#N)CI [2]
Expected to be a white to off-

Appearance } ) N/A
white solid

1H NMR (CDClIs) 0 ~7.6 (s, 1H) Predicted
6 ~162 (C4/C6), ~130 (C5), _

13C NMR (CDCIl3) Predicted
~118 (C2), ~115 (CN)
~2240 (C=N stretch), ~1550

IR (KBr, cm™1) (C=N stretch), ~800 (C-ClI Predicted
stretch)
m/z 173/175/177 ([M]*, _

Mass Spec (El) Predicted

isotopic pattern for 2 Cl atoms)

Chemical Reactivity: The SNAr Reaction

The core of 4,6-Dichloropyrimidine-2-carbonitrile's utility lies in the high reactivity of its C4 and

C6 positions toward nucleophiles. The reaction proceeds via a well-established Nucleophilic

Aromatic Substitution (SNAr) mechanism.

Mechanism of Action
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The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon
atoms bearing a chlorine atom. This forms a resonance-stabilized anionic intermediate known
as a Meisenheimer complex. The aromaticity of the ring is temporarily broken. In the final step,
the leaving group (chloride ion) is expelled, and the aromaticity of the pyrimidine ring is

restored.
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Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

Regioselectivity

In the parent molecule, the C4 and C6 positions are chemically equivalent. Therefore,
monosubstitution with one equivalent of a nucleophile will yield a single product. However,
once the first substitution has occurred, the electronic nature of the ring is altered. The newly
introduced group can either activate or deactivate the remaining chloro-substituted position
towards a second, different nucleophile, opening avenues for creating asymmetrically

substituted pyrimidines.
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Applications in Drug Discovery

The 4,6-disubstituted pyrimidine scaffold is a "privileged structure” in medicinal chemistry,
appearing in numerous clinically approved drugs and investigational agents, particularly in
oncology. Derivatives have shown promise as potent inhibitors of protein kinases, which are
critical regulators of cellular signaling pathways often dysregulated in cancer.

Role as a Core Scaffold for Kinase Inhibitors

The pyrimidine core acts as a bioisostere for the adenine base of ATP, allowing it to anchor
within the ATP-binding pocket of kinases. The substituents introduced at the C2, C4, and C6
positions can then be systematically modified to form specific hydrogen bonds and van der
Waals interactions with amino acid residues in the kinase active site, thereby achieving both
potency and selectivity.
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Caption: Drug discovery workflow using the dichloropyrimidine scaffold.
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Documented Biological Activities of Derivatives

While specific data for derivatives of 4,6-Dichloropyrimidine-2-carbonitrile is emerging, the
broader class of substituted cyanopyrimidines has demonstrated significant biological potential.
Various pyrimidine-5-carbonitrile derivatives have shown cytotoxicity against leukemia and solid
tumor cell lines.[7] Similarly, related pyridopyrimidine structures have been identified as dual
inhibitors of key cancer targets like VEGFR-2 and HER-2.[8] This body of evidence strongly
supports the potential of 4,6-Dichloropyrimidine-2-carbonitrile as a starting point for novel
anticancer agents.

Experimental Protocol: Representative Nucleophilic
Substitution

This protocol describes a general method for the monosubstitution of 4,6-Dichloropyrimidine-2-
carbonitrile with a primary or secondary amine.

Obijective: To synthesize 4-amino-6-chloro-pyrimidine-2-carbonitrile derivatives.
Materials:

e 4,6-Dichloropyrimidine-2-carbonitrile (1.0 eq)

o Amine of choice (e.g., morpholine, piperidine) (1.1 eq)

e A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) (1.5 eq)

¢ Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF, or THF)

o Standard laboratory glassware, magnetic stirrer, and heating mantle

e Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Procedure:

¢ Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or
argon), add 4,6-Dichloropyrimidine-2-carbonitrile (1.0 eq) and the anhydrous solvent. Stir the
mixture until the starting material is fully dissolved.
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o Addition of Reagents: Add the amine (1.1 eq) to the solution, followed by the dropwise
addition of DIPEA (1.5 eq).

e Reaction Conditions: Heat the reaction mixture to a suitable temperature (typically between
room temperature and 80 °C, depending on the nucleophilicity of the amine).

e Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting
material spot and the appearance of a new, more polar product spot indicates the reaction is
proceeding.

o Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the
solvent under reduced pressure.

 Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or
dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous
sodium sulfate, filter, and concentrate.

» Final Purification: Purify the crude product by flash column chromatography on silica gel to
obtain the desired 4-amino-6-chloro-pyrimidine-2-carbonitrile derivative.

o Characterization: Confirm the structure and purity of the final product using *H NMR, 13C
NMR, and mass spectrometry.

Conclusion

4,6-Dichloropyrimidine-2-carbonitrile stands out as a high-value, versatile intermediate for
chemical synthesis. Its predictable reactivity, primarily governed by the SNAr mechanism,
allows for the systematic and efficient construction of complex molecules. The prevalence of
the substituted pyrimidine core in a multitude of biologically active compounds, especially
kinase inhibitors, underscores its significance in modern drug discovery programs. The
methodologies and principles outlined in this guide provide a robust framework for researchers
and scientists to leverage this powerful scaffold in the development of next-generation
therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/product/b2679647?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2679647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

